molecular formula C20H15ClN2O2 B15025414 4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B15025414
M. Wt: 350.8 g/mol
InChI Key: NKAYBLHJUYBILQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a 1,2,4-oxadiazolidin-5-one ring, which is substituted with a 4-chlorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with benzil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate undergoes cyclization to form the desired oxadiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxadiazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxadiazolidinone ring.

    4-(4-Chlorophenyl)sulfonylbenzoic acid: Contains a sulfonyl group instead of the oxadiazolidinone ring.

Uniqueness

4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific oxadiazolidinone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15ClN2O2/c21-16-11-13-17(14-12-16)22-19(15-7-3-1-4-8-15)23(25-20(22)24)18-9-5-2-6-10-18/h1-14,19H

InChI Key

NKAYBLHJUYBILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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